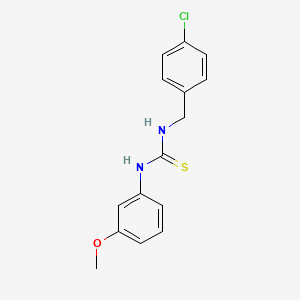
N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMABN is a synthetic compound that belongs to the class of acenaphthene derivatives. It was first synthesized in 1991 by researchers at the University of Alberta, Canada, and has since been studied for its potential therapeutic properties. DMABN has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models.
作用機序
The exact mechanism of action of DMABN is not fully understood, but it is believed to act through multiple pathways. DMABN has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMABN has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2. DMABN has also been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of HDACs, leading to changes in gene expression.
実験室実験の利点と制限
One advantage of using DMABN in lab experiments is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. DMABN has also been shown to have low toxicity in preclinical models. However, one limitation of using DMABN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on DMABN. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and neuroprotective effects, in various preclinical models. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for DMABN and improving its solubility in aqueous solutions for better bioavailability and efficacy.
In conclusion, DMABN is a synthetic compound that has shown potential therapeutic properties in various preclinical models. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility for better bioavailability and efficacy.
合成法
The synthesis of DMABN involves the reaction of 1,2-dihydroacenaphthylene with 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields DMABN as a white crystalline solid with a melting point of 149-150°C.
科学的研究の応用
DMABN has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various preclinical models, including reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). DMABN has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFGJGHZIODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acenaphthen-5-yl-2-methoxy-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)




